molecular formula C20H22N2O10 B15076435 2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane

2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane

Cat. No.: B15076435
M. Wt: 450.4 g/mol
InChI Key: JLWLOEOPSQRMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane is a chemical compound with the molecular formula C20H22N2O10 and a molecular weight of 450.406 g/mol . This compound is characterized by the presence of two nitrophenoxy groups attached to a dioxane ring through ethoxy linkages. It is primarily used in research settings and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2,3-dichloro-1,4-dioxane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-(4-nitrophenoxy)ethanol attacks the chlorine atoms on the dioxane ring, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is generally produced in small quantities for research purposes. The synthesis is carried out in controlled laboratory environments to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethoxy groups

Properties

Molecular Formula

C20H22N2O10

Molecular Weight

450.4 g/mol

IUPAC Name

2,3-bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane

InChI

InChI=1S/C20H22N2O10/c23-21(24)15-1-5-17(6-2-15)27-9-11-29-19-20(32-14-13-31-19)30-12-10-28-18-7-3-16(4-8-18)22(25)26/h1-8,19-20H,9-14H2

InChI Key

JLWLOEOPSQRMSZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)OCCOC2=CC=C(C=C2)[N+](=O)[O-])OCCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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